(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole ring. The final step involves the formation of the benzylidene group through a condensation reaction with 4-(benzyloxy)benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms or other groups can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: Its unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 1-Boc-4-(phenylamino)piperidine-1-carboxylate
- (-)-Carvone
- (+)-Menthofuran
Uniqueness
What sets (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H16ClN3O2S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H16ClN3O2S/c25-19-10-8-18(9-11-19)22-26-24-28(27-22)23(29)21(31-24)14-16-6-12-20(13-7-16)30-15-17-4-2-1-3-5-17/h1-14H,15H2/b21-14+ |
InChI Key |
NLYGFZKXFZRDNZ-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3 |
Origin of Product |
United States |
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